molecular formula C22H22N2O8S B2486604 Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-06-4

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2486604
CAS No.: 899728-06-4
M. Wt: 474.48
InChI Key: UKXBPNHBBBHJSY-UHFFFAOYSA-N
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Description

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative characterized by a sulfonate ester linkage at position 4, a 6-oxo group, and an o-tolyl substituent at position 1. This compound is synthesized via multi-step reactions involving condensation, cyclization, and sulfonation, as outlined in pyridazine derivative synthesis protocols .

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-18(13-20(25)24(23-21)16-9-7-6-8-14(16)2)32-33(27,28)19-12-15(29-3)10-11-17(19)30-4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXBPNHBBBHJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H20N2O8SC_{21}H_{20}N_{2}O_{8}S and a molecular weight of approximately 460.46 g/mol. Its structure includes a dihydropyridazine core modified by various functional groups including sulfonyl and carboxylate moieties, which are known to influence biological activity.

Property Value
Molecular FormulaC21H20N2O8SC_{21}H_{20}N_{2}O_{8}S
Molecular Weight460.46 g/mol
Functional GroupsSulfonyl, Carboxylate
Core StructureDihydropyridazine

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 μg/mL, indicating strong antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has also suggested that compounds with similar structural motifs possess antitumor properties. In vitro studies have demonstrated that these derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have been shown to induce significant cytotoxic effects on human cancer cell lines, highlighting their potential as anticancer agents.

Hypolipidemic Effects

In studies involving animal models, certain derivatives have been evaluated for their hypolipidemic effects. For example, related compounds have been reported to reduce serum cholesterol and triglyceride levels significantly in rats . This suggests that this compound may also exhibit lipid-lowering effects, which could be beneficial for cardiovascular health.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in metabolic pathways related to lipid metabolism and tumor growth.
  • Modulation of Cell Signaling Pathways : These compounds may affect various signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated several derivatives of dihydropyridazine for their antimicrobial efficacy. The results showed that one derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus epidermidis, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro tests on human cancer cell lines revealed that a structurally related compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

To contextualize the properties of Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, three analogous compounds are analyzed below:

Compound A : Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 93641-38-4)

  • Substituents : Chlorine atoms at positions 4 (pyridazine ring) and 3,5 (phenyl ring).
  • Key Features : The electron-withdrawing chlorine substituents enhance electrophilicity and metabolic stability. This compound is commercially available (Parchem Chemicals) but lacks detailed pharmacological data in open literature .

Compound B : Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5)

  • Substituents : Trifluoromethyl groups at position 4 (pyridazine) and 3 (phenyl).
  • Key Features : The trifluoromethyl groups confer high lipophilicity (XLogP3 = 3.4) and resistance to oxidative metabolism. Its molecular weight (380.24 g/mol) and topological polar surface area (59 Ų) suggest moderate membrane permeability .

Compound C : Generic 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide derivatives

  • Substituents : Varied aryl groups at position 3 and carbohydrazide moieties.
  • Key Features : These derivatives exhibit antihypertensive activity in preclinical models, with substituent-dependent potency. For example, electron-donating groups enhance vasorelaxation efficacy .

Data Table: Structural and Calculated Properties

Property Target Compound Compound A Compound B
Molecular Formula C₂₂H₂₂N₂O₈S C₁₄H₁₁Cl₃N₂O₃ C₁₅H₁₀F₆N₂O₃
Molecular Weight (g/mol) 498.49 (calculated) 361.61 380.24
XLogP3 ~2.8 (estimated) Not reported 3.4
Hydrogen Bond Acceptors 8 5 10
Topological Polar Surface Area (Ų) 120.5 (calculated) 59.0 59.0
Key Substituents 2,5-Dimethoxyphenyl sulfonyl 3,5-Dichlorophenyl 3-Trifluoromethylphenyl

Research Findings and Functional Implications

Substituent Effects on Bioactivity: The sulfonate ester in the target compound may enhance solubility compared to halogenated analogs (Compounds A and B), but its bulky 2,5-dimethoxyphenyl group could reduce membrane permeability relative to Compound B’s compact trifluoromethyl groups . Electron-donating vs. In contrast, chlorine (Compound A) and trifluoromethyl (Compound B) groups prioritize metabolic stability over receptor affinity.

Therapeutic Potential: While Compound C derivatives demonstrate antihypertensive activity, the target compound’s sulfonate group may introduce novel mechanisms, such as sulfotransferase-mediated interactions, warranting further in vivo studies .

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